2-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K₂CO₃) to form 5-fluoro-2-amino pyrimidines . This intermediate can then be further reacted with other reagents to build the desired complex structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃), sodium borohydride (NaBH₄), and various amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-chloro-5-fluoropyrimidine
- 5-fluoro-2-amino pyrimidines
- 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid
Uniqueness
What sets 2-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19FN6 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[2-(5-fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H19FN6/c1-23-16-5-3-2-4-15(16)22-18(23)25-10-12-8-24(9-13(12)11-25)17-20-6-14(19)7-21-17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
VLMLUSFYDQTJKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C5=NC=C(C=N5)F |
Origin of Product |
United States |
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